molecular formula C9H6N2O4 B1502138 1H-Indazole-3,6-dicarboxylic acid CAS No. 891782-59-5

1H-Indazole-3,6-dicarboxylic acid

Cat. No.: B1502138
CAS No.: 891782-59-5
M. Wt: 206.15 g/mol
InChI Key: XCCZREWYCPFOSG-UHFFFAOYSA-N
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Description

1H-Indazole-3,6-dicarboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs The structure of this compound consists of a fused benzene and pyrazole ring with carboxylic acid groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3,6-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acid derivatives. For instance, the reaction of ortho-aminobenzoyl chloride with hydrazine hydrate under acidic conditions can yield this compound . Another method involves the diazotization of ortho-aminobenzamides followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization reactions. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to reduce reaction times and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole quinones, while substitution reactions can produce a variety of functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Indazole-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The presence of carboxylic acid groups allows for hydrogen bonding interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic acid: Similar structure but with only one carboxylic acid group at the 3 position.

    1H-Indazole-5-carboxylic acid: Carboxylic acid group at the 5 position instead of the 6 position.

    2H-Indazole-3-carboxylic acid: Different tautomeric form with a carboxylic acid group at the 3 position.

Uniqueness: 1H-Indazole-3,6-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity compared to similar compounds

Properties

IUPAC Name

1H-indazole-3,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)10-11-7(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCZREWYCPFOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695830
Record name 1H-Indazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891782-59-5
Record name 1H-Indazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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